N-ethyl(ethylsulfanyl)carbothioamide
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Overview
Description
N-ethyl(ethylsulfanyl)carbothioamide is an organosulfur compound with the molecular formula C5H11NS2. It is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by the presence of both ethyl and ethylsulfanyl groups attached to a carbothioamide moiety, making it a unique and valuable compound in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl(ethylsulfanyl)carbothioamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of ethylamine with ethylsulfanylthiol under oxidative conditions. The reaction is typically carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as nickel or palladium, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl(ethylsulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides or sulfonamides.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Sulfinamides, sulfonamides.
Reduction: Thiols, amines.
Substitution: Various substituted carbothioamides.
Scientific Research Applications
N-ethyl(ethylsulfanyl)carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug design and discovery, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of N-ethyl(ethylsulfanyl)carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
N-ethyl(ethylsulfanyl)carbothioamide can be compared with other similar compounds, such as:
N-acyl-morpholine-4-carbothioamides: Known for their antimicrobial and antioxidant properties.
Carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole: Investigated for their potential as acetylcholinesterase inhibitors and their role in managing cognitive decline
These compounds share similar structural features and biological activities, but this compound stands out due to its unique combination of ethyl and ethylsulfanyl groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl N-ethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYRORLJHHLQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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